Cardioxane
Description
Historical Trajectory of Dexrazoxane (B1684449) Hydrochloride Research
The journey of dexrazoxane hydrochloride from a compound with non-biological applications to a crucial drug in cancer therapy is a testament to scientific exploration and discovery.
The story of dexrazoxane begins with the investigation of a class of compounds known as bisdioxopiperazines in the 1950s. nih.gov Initially, these compounds were explored for non-biological purposes, such as jet fuel additives and textile leveling agents. nih.gov The hypothesis that intracellular metal ion chelation could hinder the growth of neoplastic cells led researchers to consider these chelating compounds as potential antineoplastic agents. nih.gov This line of inquiry resulted in the generation of several potential antineoplastic bisdioxopiperazine compounds, including ICRF-159 (razoxane), ICRF-193, and ICRF-154. nih.govnih.govresearchgate.net These compounds demonstrated in vitro antineoplastic effects in various tumors and in vivo activity in leukemia and lymphosarcoma. nih.govoup.com However, their unfavorable toxicity profiles led to them being discarded as primary anticancer agents. nih.govdovepress.com
The bisdioxopiperazines, including razoxane (B1678839), were among the first agents observed to inhibit spontaneous metastasis in animal tumor models, such as the murine Lewis lung carcinoma. nih.govingentaconnect.com This discovery sparked widespread interest in their potential for cancer treatment. omicsonline.org Further research led to the synthesis of new derivatives in China, such as probimane (B1678241) and MST-16, based on the structures of the British-developed compounds. ingentaconnect.com
A pivotal shift in the research focus for bisdioxopiperazines occurred with the discovery of their cardioprotective properties. In the early 1970s, Eugene Herman found that dexrazoxane could reduce anthracycline-induced cardiotoxicity. nih.gov This was a significant breakthrough, as cardiotoxicity was a major dose-limiting side effect of anthracyclines, a class of highly effective chemotherapy drugs. jacc.org
Subsequent preclinical studies further solidified the cardioprotective potential of dexrazoxane. For instance, in 1974, it was observed that pretreating isolated dog hearts with razoxane prevented anthracycline-induced cardiotoxicity. nih.govdovepress.comresearchgate.net Further studies in various animal models, including Syrian golden hamsters, beagle dogs, rabbits, and miniature swine, confirmed that pretreatment with dexrazoxane (also known as ICRF-187) reduced cardiotoxicity and mortality associated with anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922). nih.govdovepress.comresearchgate.net
These promising preclinical findings paved the way for clinical trials in humans, which ultimately confirmed the cardioprotective effects of dexrazoxane. dovepress.comecancer.org This led to its approval by the U.S. Food and Drug Administration (FDA) in 1995 for the prevention of cardiomyopathy in patients with metastatic breast cancer receiving doxorubicin. nih.govjacc.orgdrugpatentwatch.com
Beyond its cardioprotective role, research uncovered another critical application for dexrazoxane: the treatment of anthracycline extravasation. Extravasation, the accidental leakage of chemotherapy drugs from a vein into surrounding tissues, can cause severe tissue damage, including necrosis and ulceration. nih.govtandfonline.comdovepress.com
The first report on the successful use of dexrazoxane to treat experimental subcutaneous injuries in mice caused by anthracyclines was published in 2000. nih.govtandfonline.com At this time, dexrazoxane was only registered as a cardioprotective agent. nih.govtandfonline.com The researchers proposed that its efficacy was due to its interaction with topoisomerase II. nih.govtandfonline.com In the same year, two clinical cases of successful treatment of anthracycline extravasation with dexrazoxane were also reported. nih.govtandfonline.com
Further preclinical studies demonstrated that a single systemic dose of dexrazoxane significantly reduced tissue lesions induced by doxorubicin, daunorubicin, and idarubicin (B193468) in mice. aacrjournals.org This led to prospective, multicenter clinical trials (TT01 and TT02) in Europe to evaluate dexrazoxane as a post-extravasation treatment. nih.govdovepress.comnih.gov These trials, along with several case reports, showed that dexrazoxane was highly effective in preventing the need for surgical resection following anthracycline extravasation. nih.govnih.gov Based on this evidence, dexrazoxane was approved by the European Medicines Agency (EMEA) in 2006 and the FDA in 2007 for this indication. nih.govtandfonline.com
Significance of Dexrazoxane Hydrochloride in Modern Oncology Research
Dexrazoxane hydrochloride continues to be a vital tool in oncology, addressing two significant challenges associated with a cornerstone of cancer treatment: anthracycline chemotherapy.
Anthracycline-induced cardiotoxicity remains a significant concern in cancer treatment, potentially leading to long-term cardiac complications for survivors. nih.govnih.govfrontiersin.org Dexrazoxane is the only FDA-approved agent for preventing this serious side effect. nih.gov Its mechanism of action is thought to involve two primary pathways: chelation of iron to reduce the formation of damaging free radicals and inhibition of topoisomerase IIβ, an enzyme implicated in anthracycline-induced heart damage. nih.govjacc.orgnih.govwikipedia.orgnih.gov
Numerous randomized controlled trials have demonstrated that dexrazoxane significantly reduces the risk of cardiotoxicity in both adults and children receiving anthracycline therapy. nih.govfrontiersin.orgnih.gov Meta-analyses of these trials have confirmed a substantial reduction in the incidence of heart failure and cardiac events without compromising the antitumor efficacy of the chemotherapy. dovepress.comjacc.orgfrontiersin.orgoup.com
Table 1: Selected Clinical Research Findings on Dexrazoxane for Cardioprotection
| Study Population | Key Finding | Citation |
| Adults with advanced breast cancer | Reduced risk of heart failure (risk ratio: 0.22). | jacc.org |
| Adults with various cancers | Reduced cardiac events by 65% compared to placebo. | researchgate.net |
| Children and adolescents with T-cell acute lymphocytic leukemia or non-Hodgkin lymphoma | Improved left ventricular wall thickness and fractional shortening. | frontiersin.org |
| Pediatric solid tumor patients | Significantly decreased cardiotoxicity (p <0.001) with no negative impact on survival. | nih.gov |
While initially there were concerns about a potential increased risk of secondary malignancies with dexrazoxane use in children, later studies have not consistently supported this, and it is now considered a valuable option for cardioprotection in pediatric oncology. frontiersin.orgnih.govaacrjournals.org
The accidental leakage of vesicant chemotherapeutic agents like anthracyclines into surrounding tissue, known as extravasation, is a serious and distressing complication of intravenous chemotherapy. nih.govtandfonline.comresearchgate.net It can lead to severe tissue necrosis and may require surgical intervention. dovepress.comnih.govku.dk
Dexrazoxane has emerged as the only proven antidote for anthracycline extravasation. nih.govtandfonline.com Clinical studies have shown it to be highly effective in preventing tissue necrosis and the need for surgical debridement when administered shortly after the extravasation event. nih.govtandfonline.comnih.gov Two multicenter European studies demonstrated that treatment with dexrazoxane prevented necrosis requiring surgery in 98.2% of patients. nih.govtandfonline.com
The proposed mechanisms for its effectiveness in this context include the reduction of oxidative stress by chelating metal ions and the catalytic inhibition of topoisomerase II, thereby interfering with the DNA-damaging effects of the extravasated anthracycline. nih.govkissei.co.jp
Table 2: Key Clinical Trial Results for Dexrazoxane in Anthracycline Extravasation
The development and approval of dexrazoxane for this indication have provided a crucial tool for managing a severe complication of cancer therapy, improving patient outcomes and reducing morbidity. nih.govkissei.co.jp
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMNMPSIYHKDN-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164152 | |
| Record name | Dexrazoxane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149003-01-0, 1263283-43-7 | |
| Record name | Cardioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXRAZOXANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Research of Dexrazoxane Hydrochloride
Pharmacodynamics and Pharmacokinetics Research
Absorption and Distribution Studies
The pharmacokinetics of dexrazoxane (B1684449) have been evaluated in cancer patients, revealing that its behavior can be described by a two-compartment open model with first-order elimination. fda.govnih.govglobalrph.com Following intravenous administration, dexrazoxane demonstrates complete bioavailability. nih.gov The disposition kinetics of the compound are dose-independent, as evidenced by a linear relationship between the area under the plasma concentration-time curves and administered doses. fda.govnih.gov
The estimated mean steady-state volume of distribution for dexrazoxane is approximately 22.4 L/m², suggesting its distribution throughout the total body water. fda.gov Other studies have reported the steady-state volume of distribution to be around 1.1 L/kg. orthobullets.com Dexrazoxane is rapidly distributed into the body's tissues and fluids, with the highest concentrations typically found in the liver and kidneys. cancercareontario.ca In vitro studies have consistently shown that dexrazoxane does not bind to plasma proteins. fda.govnih.govdrugs.comfda.gov
Pharmacokinetic studies comparing adults and children have noted differences. The mean steady-state volume of distribution was found to be significantly higher in children (0.96 L/kg) compared to adults (0.66 L/kg). orthobullets.com
Table 1: Pharmacokinetic Parameters of Dexrazoxane Absorption and Distribution
| Parameter | Value |
|---|---|
| Bioavailability (IV) | Complete nih.gov |
| Plasma Protein Binding | Not bound fda.govnih.govdrugs.comfda.gov |
| Mean Steady-State Volume of Distribution (Adults) | 22.4 L/m² fda.gov |
| Mean Steady-State Volume of Distribution (Adults) | ~1.1 L/kg orthobullets.com |
| Mean Steady-State Volume of Distribution (Children) | 0.96 L/kg orthobullets.com |
Elimination Pathways and Clearance
The elimination of dexrazoxane from the body follows a first-order kinetic model. fda.govnih.govglobalrph.com The terminal half-life of the compound is approximately 2 to 4 hours. cancercareontario.cabccancer.bc.ca Dexrazoxane is metabolized intracellularly, where it is hydrolyzed by the enzyme dihydropyrimidine (B8664642) amidohydrolase in the liver and kidneys to its active metabolites. cancercareontario.cadrugbank.com Qualitative metabolism studies have confirmed the presence of the unchanged drug, a diacid-diamide cleavage product, and two monoacid-monoamide ring products in the urine of both animals and humans. fda.govnih.govdrugs.com
Urinary excretion is a primary route for the elimination of dexrazoxane. nih.govcancercareontario.cadrugbank.com Approximately 42% of an administered dose is excreted in the urine as unchanged drug. nih.govfda.govdrugbank.comdrugs.com The total body clearance rate in adults has been reported as 0.20 L/h/kg, while in children, it is higher at 0.36 L/h/kg. orthobullets.com Other reported clearance values are 7.88 L/h/m² when co-administered with doxorubicin (B1662922) (50 mg/m²) and 6.25 L/h/m² when co-administered with a higher doxorubicin dose (60 mg/m²). nih.govdrugbank.com
Renal function significantly impacts the clearance of dexrazoxane. In individuals with moderate to severe renal impairment (creatinine clearance <40 mL/min), dexrazoxane clearance is reduced, leading to a twofold greater mean area under the curve (AUC) compared to subjects with normal renal function. fda.govfda.govnih.gov
Table 2: Pharmacokinetic Parameters of Dexrazoxane Elimination and Clearance
| Parameter | Value |
|---|---|
| Elimination Model | Two-compartment open model, first-order elimination fda.govnih.govglobalrph.com |
| Terminal Half-Life | 2-4 hours cancercareontario.cabccancer.bc.ca |
| Primary Elimination Route | Renal Excretion nih.govcancercareontario.cadrugbank.com |
| Urinary Excretion (Unchanged Drug) | 42% of dose nih.govfda.govdrugbank.comdrugs.com |
| Total Body Clearance (Adults) | 0.20 L/h/kg orthobullets.com |
| Total Body Clearance (Children) | 0.36 L/h/kg orthobullets.com |
| Renal Clearance | 3.35 L/h/m² drugs.com |
Influence on Anthracycline Pharmacokinetics
The co-administration of dexrazoxane generally does not significantly alter the pharmacokinetics of doxorubicin. cancercareontario.ca A crossover study in cancer patients found no significant change in the pharmacokinetics of doxorubicin or its primary metabolite, doxorubicinol (B1670906), when dexrazoxane was administered concurrently. fda.govfda.gov Similarly, a study in dogs concluded that dexrazoxane had no effect on the plasma concentrations, systemic clearance, or renal clearance of doxorubicin. nih.gov The study also showed that the formation of doxorubicinol and the total urinary excretion of the parent drug and its metabolite were unaffected by dexrazoxane. nih.gov
While the pharmacokinetics of doxorubicin appear largely unaffected, some research suggests potential interactions with other anthracyclines. For instance, it has been noted that the properties of epirubicin (B1671505) may be altered by dexrazoxane when epirubicin is administered at higher doses. orthobullets.com Furthermore, in vitro research has indicated that dexrazoxane can inhibit the binding of doxorubicin to red blood cells in a concentration-dependent manner. researchgate.net This interaction at the cellular level, however, does not appear to translate to clinically significant alterations in the systemic plasma pharmacokinetics of doxorubicin in most studies. fda.govfda.govnih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Dexrazoxane |
| Dexrazoxane hydrochloride |
| Doxorubicin |
| Doxorubicinol |
| Epirubicin |
Clinical Research and Efficacy of Dexrazoxane Hydrochloride
Dexrazoxane (B1684449) hydrochloride has been the subject of extensive clinical investigation to evaluate its efficacy as a cardioprotective agent in patients undergoing chemotherapy with anthracyclines, a class of drugs known for potential cardiotoxicity. Research has spanned both adult and pediatric populations, focusing on its ability to mitigate cardiac damage without compromising oncological outcomes.
Cardioprotection in Anthracycline-Treated Patients
Clinical trials have demonstrated the role of dexrazoxane hydrochloride in protecting the heart muscle from the cytotoxic effects of anthracycline-based chemotherapy.
In adult oncology, particularly in patients with metastatic breast cancer who historically received high cumulative doses of anthracyclines, randomized controlled trials (RCTs) have provided significant evidence of dexrazoxane's cardioprotective benefits. nih.gov
A meta-analysis of eight RCTs involving 1,269 adult participants, predominantly with breast cancer, showed that the use of dexrazoxane resulted in a significant reduction in clinical heart failure. nih.gov The evidence indicates that for adults treated with anthracyclines, dexrazoxane is effective at preventing or reducing heart damage. nih.gov Pooled analysis from seven of these studies, encompassing 1,221 adults, demonstrated that dexrazoxane significantly lowered the risk of clinical heart failure, with a risk ratio of 0.22. nih.govnih.gov This suggests a 78% reduction in the risk of developing heart failure for patients receiving dexrazoxane. Furthermore, when considering a combined endpoint of subclinical myocardial dysfunction and clinical heart failure, dexrazoxane also showed a clear benefit. nih.gov
Table 1: Incidence of Clinical Heart Failure in Adult Patients
| Intervention | Number of Studies | Number of Participants | Risk Ratio (95% CI) | Reference |
|---|---|---|---|---|
| Dexrazoxane vs. Placebo/No Treatment | 7 | 1221 | 0.22 (0.11 to 0.43) | nih.govnih.gov |
The impact of dexrazoxane on left ventricular ejection fraction (LVEF), a key indicator of heart's pumping ability, has been a primary endpoint in many clinical studies. Cardiotoxicity in these trials was often defined by a significant decline in LVEF. nih.gov For instance, some studies defined a cardiac event as a reduction in LVEF to below 45% or a decrease of more than 20 percentage points from the baseline measurement. nih.gov A phase II trial was designed specifically to estimate the percentage of patients experiencing a decrease in LVEF of 10% from baseline or a drop in LVEF below the normal limit of 50% during treatment. clinicaltrials.gov While dexrazoxane is infrequently used in current clinical practice for adults, evidence from older studies confirms its ability to reduce subclinical cardiotoxicity, including significant LVEF decline. nih.gov
Pediatric Oncology Research
The use of dexrazoxane in pediatric oncology has been investigated to protect young patients who are at risk for long-term cardiac complications following anthracycline treatment for childhood cancers. cancer.gov
Research in children has shown that dexrazoxane offers cardioprotection for at least five years after cancer therapy. ascopost.comnih.gov Studies involving children with acute lymphoblastic leukemia, Hodgkin lymphoma, and osteosarcoma who received doxorubicin (B1662922) have been evaluated. ascopost.comnih.gov The protective effects are supported by favorable changes in cardiac biomarkers, including troponins and natriuretic peptides. mdpi.com The Children's Oncology Group (COG) conducted several randomized trials that provided the basis for long-term follow-up on the cardioprotective effects of dexrazoxane in this vulnerable population. yalemedicine.org
Long-term follow-up studies have been crucial in establishing the durable benefits of dexrazoxane in childhood cancer survivors. A significant study evaluated 195 participants from five trials an average of 18 years after their initial cancer diagnosis. ascopost.comascopubs.org The results showed that individuals who received dexrazoxane had demonstrably healthier hearts. cancer.gov
The dexrazoxane-exposed group exhibited superior left ventricular function compared to those who received doxorubicin alone. nih.govascopubs.org Specifically, this was evidenced by a higher left ventricular fractional shortening and a higher ejection fraction. nih.govascopubs.org Furthermore, the administration of dexrazoxane was associated with a significantly reduced risk of having lower left ventricular function, defined as a fractional shortening below 30% or an ejection fraction under 50%. nih.govascopubs.org This protective association was found to be most prominent in survivors who had been treated with cumulative doxorubicin doses of 250 mg/m² or greater. ascopost.comnih.gov These findings confirm that dexrazoxane is associated with a cardioprotective effect nearly two decades after the initial exposure to anthracyclines. ascopost.comnih.gov
Table 2: Long-Term Cardiac Outcomes in Childhood Cancer Survivors (Mean 18-year follow-up)
| Cardiac Parameter | Finding in Dexrazoxane Group (vs. Control) | Statistical Significance | Reference |
|---|---|---|---|
| Left Ventricular Ejection Fraction | Absolute difference of +1.6% | 95% CI: 0.0 to 3.2 | nih.govascopubs.org |
| Left Ventricular Fractional Shortening | Absolute difference of +1.4% | 95% CI: 0.3 to 2.5 | nih.govascopubs.org |
| Risk of Lower LV Function (EF <50% or FS <30%) | Odds Ratio of 0.24 | 95% CI: 0.07 to 0.81 | nih.govascopubs.org |
Efficacy in Anthracycline Extravasation
Dexrazoxane hydrochloride is recognized as the first and only proven antidote for the management of anthracycline extravasation, a severe complication where vesicant chemotherapy agents leak into surrounding tissues. nih.govtandfonline.com
The precise mechanism by which dexrazoxane mitigates tissue damage from anthracycline extravasation is not fully understood. nih.govtandfonline.com However, two primary hypotheses are proposed. The leading theory centers on its function as a prodrug. tandfonline.comhospitalpharmacyeurope.com Dexrazoxane, a derivative of EDTA, readily enters cells and is converted to its active, ring-opened form, ADR-925. tandfonline.compatsnap.com This metabolite is a strong chelating agent that is thought to bind iron, preventing the formation of anthracycline-iron complexes. hospitalpharmacyeurope.comdrugbank.com These complexes are believed to generate reactive oxygen species that cause significant oxidative stress and tissue necrosis. hospitalpharmacyeurope.com
A second proposed mechanism involves the inhibition of topoisomerase II. tandfonline.compatsnap.com While dexrazoxane is a known inhibitor of this enzyme, it is less clear how this action would prevent extravasation injury, as the affected tissues are not typically rapidly proliferating and contain low levels of topoisomerase II. tandfonline.com
The approval of dexrazoxane for treating anthracycline extravasation was based on compelling data from two prospective, multicenter, single-arm clinical trials (TT01 and TT02). nih.govnih.gov These studies evaluated the efficacy of intravenous dexrazoxane in preventing the need for surgical debridement following a confirmed anthracycline extravasation. nih.goveuropa.eu
The combined results from these two studies, which included 54 evaluable patients, were significant. Treatment with dexrazoxane prevented the need for surgery in 53 of the 54 patients, demonstrating a 98.2% success rate. nih.govelsevierpure.com Only a single patient (1.8%) required surgical debridement for necrosis. nih.gov Furthermore, the majority of patients (71%) were able to proceed with their scheduled chemotherapy without any delay. nih.gov
| Outcome | Number of Patients (n=54) | Percentage |
|---|---|---|
| Surgery Avoided | 53 | 98.2% |
| Required Surgical Debridement | 1 | 1.8% |
| Continued Chemotherapy Without Delay | 38 | 71.0% |
Biomarker Research in Cardioprotection
Research into biomarkers is crucial for understanding and monitoring the cardioprotective effects of dexrazoxane hydrochloride. Several clinical trials are actively investigating specific markers of cardiac injury and function.
A significant ongoing study is designed to determine if long-term survivors of pediatric leukemia and lymphoma who were randomized to receive dexrazoxane have decreased markers of myocardial injury compared to those who did not receive the agent. yalemedicine.orgyale.edu The biomarkers under investigation in this research include echocardiographic measures of left ventricular (LV) remodeling, such as the wall thickness-to-dimension ratio, as well as various serum biomarkers. yalemedicine.org
Other clinical trials are focusing on monitoring changes in high-sensitivity troponin T and Left Ventricular Ejection Fraction (LVEF) in patients with blood cancers receiving idarubicin-based chemotherapy in combination with dexrazoxane. panfoundation.org In a case series of patients with pre-existing cardiomyopathy, those treated with dexrazoxane and doxorubicin had minimal changes in LVEF and did not experience elevations in cardiac troponin I or brain natriuretic peptide. nih.gov This research aims to quantify the protective effects of dexrazoxane and identify patients who may benefit most from its use. cancer.gov
Evaluation of Cardiac Injury Biomarkers
Clinical studies have demonstrated the protective effects of dexrazoxane hydrochloride against chemotherapy-induced cardiac injury by evaluating its impact on key cardiac biomarkers. A notable randomized controlled trial involving children with acute lymphoblastic leukemia undergoing doxorubicin treatment investigated the levels of serum cardiac troponin T, a specific marker of myocardial cell injury. nih.govmiami.edu The findings revealed a statistically significant difference between patients who received dexrazoxane prior to doxorubicin and those who received doxorubicin alone. nih.govmiami.edu
In the group receiving doxorubicin without the cardioprotective agent, 50% of the patients exhibited elevated levels of troponin T. nih.govmiami.edu In contrast, only 21% of the patients in the group that received dexrazoxane showed elevated troponin T levels. nih.govmiami.edu Furthermore, the incidence of extremely elevated troponin T levels was substantially lower in the dexrazoxane group (10%) compared to the doxorubicin-alone group (32%). nih.govmiami.edu
| Biomarker Endpoint | Doxorubicin Alone Group | Dexrazoxane + Doxorubicin Group | p-value |
| Elevated Troponin T (>0.01 ng/mL) | 50% | 21% | <0.001 |
| Extremely Elevated Troponin T (>0.025 ng/mL) | 32% | 10% | <0.001 |
Data from a study in children with acute lymphoblastic leukemia. nih.govmiami.edu
Further evidence comes from a case series of adult patients with preexisting cardiomyopathy undergoing anthracycline-based chemotherapy. In the five patients who received dexrazoxane concomitantly, none experienced elevated levels of cardiac troponin I or brain natriuretic peptide during their treatment course. nih.gov These findings support the role of dexrazoxane in mitigating the subclinical cardiac muscle damage that is often indicated by a rise in these sensitive biomarkers. Ongoing clinical trials continue to explore the effects of dexrazoxane hydrochloride on a panel of biomarkers associated with cardiomyopathy and heart failure in cancer survivors. cancer.govcenterwatch.comyalemedicine.orgclinicaltrials.govyale.edu
Correlation with Echocardiographic Indices
The cardioprotective efficacy of dexrazoxane hydrochloride is further substantiated by its positive correlation with favorable echocardiographic indices in patients receiving anthracycline chemotherapy. Long-term follow-up studies of childhood cancer survivors have provided crucial insights into the durable benefits of dexrazoxane on cardiac structure and function.
A study assessing cardiac function nearly 20 years after cancer diagnosis found that individuals who had received dexrazoxane had demonstrably better left ventricular function. nih.gov Specifically, dexrazoxane administration was associated with superior left ventricular fractional shortening and a higher ejection fraction. nih.gov The risk of having abnormally low left ventricular function, defined as a fractional shortening below 30% or an ejection fraction under 50%, was significantly reduced in the dexrazoxane-exposed group. nih.gov
| Echocardiographic Parameter | Absolute Difference (Dexrazoxane vs. No Dexrazoxane) | 95% Confidence Interval |
| Left Ventricular Fractional Shortening | +1.4% | 0.3% to 2.5% |
| Left Ventricular Ejection Fraction | +1.6% | 0.0% to 3.2% |
Data from a long-term follow-up study of childhood cancer survivors. nih.gov
In a different clinical context, a study involving adult patients with HER2-positive breast cancer receiving anthracycline-based chemotherapy followed by trastuzumab also highlighted the benefits of dexrazoxane. The group receiving dexrazoxane experienced a significantly lower frequency of cardiac events, which were defined as a reduction in left ventricular ejection fraction (LVEF) of 10% or more, or an absolute LVEF falling below 45%. nih.gov Similarly, in a case series of adult cancer patients with preexisting cardiomyopathy, the administration of dexrazoxane during doxorubicin treatment resulted in minimal changes to LVEF, with the mean LVEF decreasing only from 39% at baseline to 34% post-chemotherapy. nih.gov In contrast, patients who did not receive dexrazoxane experienced a marked reduction in LVEF from 42.5% to 18%. nih.gov
Safety and Tolerability in Research Settings
Hematologic Effects in Combination Therapy
Research has shown that dexrazoxane (B1684449) hydrochloride may contribute to the myelosuppressive effects of chemotherapy. nih.gov When used in combination with anthracycline-containing regimens, such as those including fluorouracil, doxorubicin (B1662922), and cyclophosphamide, an exacerbation of hematological toxicity has been observed. nih.gov The primary dose-limiting toxicity reported is myelosuppression, which presents similarly to the side-effect profile of anthracyclines, making it challenging to distinguish the precise contribution of dexrazoxane. nih.gov
Specific hematologic effects noted in studies include leukopenia, neutropenia, granulocytopenia, and thrombocytopenia. nih.govmdpi.com While data in adults are considered reassuring by some researchers, with no significant differences observed in most measures of myelosuppression, the potential for these effects remains a consideration in combination therapy. nih.gov One review noted a higher incidence of leukopenia in patients receiving dexrazoxane compared to those who did not (78% vs. 68%). mdpi.com Despite the increase in hematological toxicity, the incidence of neutropenic fever was not consistently exacerbated in Phase III cardioprotection studies. nih.gov
| Hematologic Effect | Observation in Combination Therapy | Source |
|---|---|---|
| Myelosuppression | May be additive to effects of other chemotherapeutic agents. | nih.gov |
| Leukopenia | Reported higher incidence in some studies (78% vs. 68%). | mdpi.com |
| Neutropenia | Commonly reported dose-limiting toxicity. | nih.gov |
| Thrombocytopenia | Commonly reported dose-limiting toxicity. | nih.gov |
| Neutropenic Fever | Not consistently exacerbated in Phase III studies. | nih.gov |
Potential for Secondary Malignancies in Pediatric Patients
The potential for secondary malignancies, such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), in pediatric patients treated with dexrazoxane has been a subject of significant research and debate. medscape.com An early prospective study in Hodgkin's disease raised concerns that dexrazoxane might increase the incidence of these secondary cancers. nih.gov This led to differing recommendations regarding its use in children between regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA). mdpi.com
However, subsequent and larger studies have provided conflicting evidence. nih.gov A retrospective analysis of 1,453 pediatric cancer cases in Korea compared patients who received dexrazoxane with an anthracycline (D group, 1,035 patients) to those who did not (non-D group, 418 patients). nih.govresearchgate.net The 6-year cumulative incidence of secondary malignancy was not statistically different between the two groups (0.60% in the D group vs. 0.52% in the non-D group). nih.govresearchgate.net A multivariate analysis from this study concluded that the occurrence of secondary malignancy was not related to dexrazoxane administration. nih.gov
Another study analyzing a cohort of 15,532 pediatric patients exposed to anthracyclines found that the secondary AML rate was 0.21% in 1,406 dexrazoxane-exposed patients compared to 0.55% in unexposed patients. nih.gov A propensity score-adjusted multivariate analysis showed that dexrazoxane exposure was not associated with an increased risk of secondary AML. nih.gov Despite these findings, the concern remains a factor in clinical decision-making. nih.gov
| Study/Analysis | Key Finding Regarding Secondary Malignancy Risk | Source |
|---|---|---|
| Early Hodgkin's Disease Study | Initial claim of increased incidence of MDS and secondary cancers. | nih.gov |
| Korean Retrospective Study (1,453 patients) | No statistical difference in 6-year cumulative incidence of secondary malignancy between dexrazoxane and non-dexrazoxane groups. | nih.govresearchgate.net |
| PHIS Administrative Data Analysis (15,532 patients) | Dexrazoxane exposure was not associated with an increased risk of secondary AML. | nih.gov |
Impact on Fertility in Preclinical Studies
Preclinical toxicology studies have indicated a potential for dexrazoxane hydrochloride to impair male fertility. medscape.comfda.gov In repeat-dose studies, testicular atrophy was observed in male animals. nih.gov This effect was seen in rats administered doses as low as 30 mg/kg weekly for six weeks and in dogs at 20 mg/kg weekly for 13 weeks. fda.gov
Conversely, other preclinical research, particularly in female mice, suggests a protective effect on fertility when co-administered with doxorubicin, a chemotherapeutic agent known for causing ovarian damage. nih.govmedchemexpress.commdedge.com In these studies, dexrazoxane pretreatment was found to diminish the extent of double-strand DNA breaks and reduce follicular cell death caused by doxorubicin. nih.govmedchemexpress.com This protective action resulted in an improved "infertility index," with a lower percentage of female mice failing to achieve pregnancy. nih.gov Furthermore, female mice pretreated with dexrazoxane exhibited larger litter sizes and their pups had greater birth weights compared to those treated with doxorubicin alone. nih.gov
| Preclinical Model | Observed Effect on Fertility | Source |
|---|---|---|
| Male Rats and Dogs | Testicular atrophy observed in repeat-dose toxicology studies. | nih.govfda.gov |
| Female Mice (with Doxorubicin) | Reduced ovarian damage and preserved ovarian function. | nih.govmdedge.com |
| Female Mice (with Doxorubicin) | Reduced infertility index and improved fecundity (larger litter sizes). | nih.gov |
Drug-Drug Interactions Research
Research into the drug-drug interactions of dexrazoxane hydrochloride has identified several potential interactions that can affect its excretion rate and the severity of adverse effects.
The rate at which dexrazoxane is excreted from the body can be altered by co-administration with other drugs. Changes in urine pH can modify the rate of passive drug reabsorption in the kidneys, thereby altering the rate of excretion. pharmajournal.net Certain drugs may decrease the excretion rate of dexrazoxane, which could lead to higher serum levels. Examples include acetaminophen, aceclofenac, and amantadine. drugbank.com Conversely, other drugs, such as acetazolamide, may increase the excretion rate, potentially resulting in lower serum levels and reduced efficacy. drugbank.com
| Interacting Drug Class/Agent | Potential Effect on Dexrazoxane Excretion | Potential Consequence | Source |
|---|---|---|---|
| Acetaminophen, Aceclofenac, Aztreonam | Decrease excretion rate | Higher serum level | drugbank.com |
| Acetazolamide | Increase excretion rate | Lower serum level and potential reduction in efficacy | drugbank.com |
The co-administration of dexrazoxane with other agents can increase the risk or severity of certain adverse effects. drugbank.com When combined with drugs that have myelosuppressive properties, such as acalabrutinib, hydroxyurea, lomustine, or zidovudine, there is a potential for pharmacodynamic synergism that increases the risk of myelosuppression. medscape.com Similarly, combining dexrazoxane with anticoagulants or antiplatelet agents like acenocoumarol, acetylsalicylic acid, or anagrelide (B1667380) can increase the risk or severity of bleeding. drugbank.com The risk of adverse effects can also be heightened when dexrazoxane is combined with various other agents, including amsacrine, aldesleukin, and azathioprine. drugbank.com
| Interacting Drug/Class | Potential Increased Adverse Effect | Source |
|---|---|---|
| Acalabrutinib, Hydroxyurea, Lomustine, Zidovudine | Myelosuppression | medscape.com |
| Acenocoumarol, Acetylsalicylic acid, Anagrelide | Bleeding | drugbank.com |
| Amsacrine, Aldesleukin, Azathioprine | General adverse effects | drugbank.com |
Novel Insights into Cardioprotection Mechanisms
For many years, the prevailing theory for dexrazoxane's cardioprotective effects was its function as an iron chelator, mitigating anthracycline-induced oxidative stress. However, emerging evidence has shifted the focus to its interaction with the enzyme topoisomerase IIβ (TOP2B). This new understanding is reshaping the landscape of cardioprotection during cancer treatment.
Further Delineation of Topoisomerase IIβ Role
A growing body of research now strongly suggests that the primary mechanism of dexrazoxane's cardioprotective action is through its interaction with TOP2B, rather than iron chelation. Anthracyclines, a class of chemotherapy drugs, are known to cause cardiotoxicity by trapping TOP2B on the DNA of cardiomyocytes, leading to DNA double-strand breaks and subsequent cell death. Dexrazoxane appears to intervene in this process.
Studies have shown that dexrazoxane can prevent doxorubicin, a common anthracycline, from binding to the TOP2B-DNA complex. It does this by locking the TOP2B enzyme in a closed-clamp conformation, which prevents the anthracycline from stabilizing the cleavage complex that leads to DNA damage. Furthermore, dexrazoxane has been observed to induce the rapid degradation of TOP2B, thereby reducing the available target for anthracycline-induced damage. This degradation is thought to be mediated by the proteasome, a cellular machinery responsible for protein breakdown.
The cardioprotective effect of dexrazoxane has been directly linked to the levels of TOP2B. Research in neonatal rat cardiac myocytes demonstrated that the protective ability of dexrazoxane against doxorubicin-induced damage was greatest when TOP2B levels were at their lowest. This highlights the critical role of TOP2B in the cardiotoxic effects of anthracyclines and the targeted protective mechanism of dexrazoxane.
A key study refuting the long-held iron chelation hypothesis demonstrated that the cardioprotective effects of dexrazoxane against chronic anthracycline cardiotoxicity are not based on metal chelation and the prevention of direct oxidative damage. This research underscores the pivotal role of TOP2B as a druggable target for pharmacological cardioprotection.
| Key Finding | Implication for Cardioprotection Mechanism |
| Dexrazoxane prevents doxorubicin from binding to the TOP2B-DNA complex. | Directly interferes with the initial step of anthracycline-induced DNA damage. |
| Dexrazoxane induces the rapid, proteasome-mediated degradation of TOP2B. | Reduces the cellular target for anthracycline cardiotoxicity. |
| Cardioprotection is maximal when TOP2B levels are lowest. | Confirms TOP2B as the critical mediator of dexrazoxane's protective effect. |
| The iron-chelating metabolite of dexrazoxane does not confer cardioprotection. | Challenges the historical theory and solidifies the TOP2B hypothesis. |
Development of Selective Topoisomerase IIβ Inhibitors
The elucidation of TOP2B's central role in anthracycline-induced cardiotoxicity has spurred interest in developing a new generation of cardioprotective drugs. The focus is now on creating selective inhibitors of TOP2B. The goal is to design molecules that can effectively protect the heart from the damaging effects of anthracyclines without interfering with the anti-tumor activity of these drugs, which is primarily mediated through their interaction with topoisomerase IIα (TOP2A) in cancer cells.
By specifically targeting TOP2B, these novel inhibitors could offer a more precise and potentially safer approach to cardioprotection. This targeted strategy may avoid some of the off-target effects associated with broader-acting agents. Research in this area is ongoing, with the aim of translating these mechanistic insights into clinically available, next-generation cardioprotectants.
Optimization of Dexrazoxane Hydrochloride Administration Strategies
Optimizing how dexrazoxane hydrochloride is administered is crucial for maximizing its cardioprotective benefits while ensuring patient safety and therapeutic efficacy of concurrent cancer treatments. Current research is focused on the timing of administration and tailoring dosing regimens to individual patient needs.
Timing of Administration (Early vs. Delayed)
The question of when to initiate dexrazoxane treatment—at the beginning of anthracycline therapy or after a certain cumulative dose—is a key area of investigation. A study in a rabbit model of chronic anthracycline cardiotoxicity compared the effects of early versus delayed dexrazoxane intervention. While both schedules prevented premature deaths and severe congestive heart failure, only the early intervention completely prevented left ventricular dysfunction, myocardial morphological changes, and mitochondrial damage. This suggests that initiating dexrazoxane treatment early may offer more comprehensive cardioprotection.
However, clinical practice has often favored a delayed approach. In two multicenter studies involving patients with advanced breast cancer, dexrazoxane was shown to be a highly effective cardioprotective agent when administered after a cumulative doxorubicin dose of 300 mg/m² had been reached. This delayed administration still significantly reduced the incidence of congestive heart failure compared to a placebo. The findings from these studies indicate that even a delayed intervention can provide substantial cardioprotection for patients continuing doxorubicin-based chemotherapy.
| Administration Strategy | Key Findings |
| Early Intervention | In a preclinical model, completely prevented left ventricular dysfunction, morphological changes, and mitochondrial damage. |
| Delayed Intervention | In clinical trials, proved highly effective in reducing congestive heart failure in patients who had already received a cumulative doxorubicin dose of 300 mg/m². |
Dosing Regimens and Patient-Specific Considerations
The standard recommended dosing for dexrazoxane is a 10:1 ratio to the doxorubicin dose (e.g., 500 mg/m² of dexrazoxane for 50 mg/m² of doxorubicin). However, patient-specific factors, particularly renal function, necessitate adjustments to this standard regimen.
For patients with moderate to severe renal impairment, defined as a creatinine clearance of less than 40 mL/min, a 50% reduction in the dexrazoxane dose is recommended. This results in a 5:1 ratio of dexrazoxane to doxorubicin. Such adjustments are critical to prevent potential toxicity from reduced drug clearance.
It is important to note that dexrazoxane does not completely eliminate the risk of anthracycline-induced cardiotoxicity. Therefore, ongoing cardiac monitoring is essential for all patients receiving this combination of therapies.
Combination with Novel Cancer Therapies
The evolving landscape of cancer treatment necessitates an understanding of how established protective agents like dexrazoxane can be integrated with newer therapeutic strategies. Research is beginning to explore the use of dexrazoxane in combination with modern oncologic regimens, particularly in high-risk patient populations.
A case series investigated the off-label, upfront use of dexrazoxane in adult patients with pre-existing cardiomyopathy who required anthracycline-based chemotherapy. In these high-risk individuals, the concomitant administration of dexrazoxane with every dose of anthracycline appeared to be a feasible strategy to mitigate further cardiac damage. The patients treated with dexrazoxane successfully completed their planned chemotherapy with minimal changes in left ventricular systolic function.
Furthermore, preclinical studies have suggested that dexrazoxane may have synergistic effects with certain chemotherapies. One study found that in acute myelogenous leukemia (AML) cell lines, the combination of dexrazoxane with anthracyclines resulted in a synergistic cytotoxic response. This suggests that in addition to its cardioprotective role, dexrazoxane could potentially enhance the anti-tumor effects of certain cancer therapies, a prospect that warrants further clinical investigation.
Q & A
Q. What are the primary molecular mechanisms by which dexrazoxane hydrochloride exerts its cardioprotective effects in anthracycline-treated models?
Dexrazoxane operates via dual mechanisms: (1) intracellular iron chelation, which prevents the formation of anthracycline-iron complexes that generate cardiotoxic reactive oxygen species (ROS), and (2) inhibition of topoisomerase IIα (Topo IIα) by stabilizing the ATPase subunit interface, thereby reducing DNA damage. These mechanisms are validated in rodent models, where dexrazoxane preserves mitochondrial integrity and activates the PI3K/Akt survival pathway .
Q. What standardized protocols are recommended for preparing dexrazoxane hydrochloride solutions in preclinical studies?
For in vitro studies, dissolve dexrazoxane in water or DMSO to concentrations ≤100 mM. Use ultrasonic baths for solubilization, and store working solutions at -80°C (6-month stability) or -20°C (1-month stability). For in vivo administration, calculate doses based on animal weight (e.g., 20 mg/kg in rats), and prepare fresh solutions in sterile saline to minimize hydrolysis. Avoid repeated freeze-thaw cycles .
Q. What experimental models are most appropriate for evaluating dexrazoxane's efficacy in preventing doxorubicin-induced cardiotoxicity?
Rat models are widely used, with doxorubicin administered intravenously (cumulative dose: 15–20 mg/kg) over 2–4 weeks. Dexrazoxane (10–20 mg/kg) is typically co-administered 30 minutes prior to anthracycline treatment. Endpoints include histopathological assessment of myocardial damage, mitochondrial function assays (e.g., oxygen consumption rate), and biomarkers like troponin I .
Q. What are the critical stability parameters for dexrazoxane hydrochloride in various solvent systems?
Dexrazoxane is hygroscopic and light-sensitive. In aqueous solutions (pH 3–7), it remains stable for 24 hours at 4°C. For long-term storage, lyophilized powder should be kept in sealed vials at 4°C (12-month stability) or -20°C (24-month stability). DMSO stock solutions (50 mg/mL) are stable for 1 month at -20°C if protected from moisture .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings on dexrazoxane's impact on anthracycline chemotherapy efficacy?
Contradictions arise from variations in dosing regimens and patient populations. For example, a clinical trial in metastatic breast cancer reported reduced tumor response rates (48% vs. 63%) when dexrazoxane was initiated concurrently with doxorubicin, possibly due to Topo IIβ inhibition in cancer cells. However, pediatric trials (e.g., COG ALTE11C2) found no significant reduction in anthracycline efficacy when dexrazoxane was administered after cumulative doxorubicin doses ≥300 mg/m². Methodological adjustments, such as delayed dexrazoxane initiation or dose fractionation, are under investigation .
Q. What methodologies are employed to assess dexrazoxane's long-term cardioprotective effects in pediatric oncology patients?
Longitudinal studies use echocardiography (e.g., left ventricular ejection fraction monitoring), cardiac biomarkers (NT-proBNP, troponin), and endomyocardial biopsies. The Children’s Oncology Group (COG) HEART trial incorporates advanced imaging (cardiac MRI) and genomic profiling to evaluate subclinical cardiomyopathy. Follow-up intervals extend ≥10 years post-treatment to capture late-onset effects .
Q. How can researchers optimize the timing and dosing regimen of dexrazoxane to maximize cardioprotection without compromising chemotherapeutic efficacy?
Pharmacokinetic modeling in murine studies suggests that administering dexrazoxane 1–2 hours before anthracyclines maximizes iron chelation while minimizing Topo II inhibition in tumor cells. Dose optimization trials in humans recommend a 10:1 dexrazoxane-to-doxorubicin ratio (e.g., 500 mg/m² dexrazoxane for 50 mg/m² doxorubicin). Real-time ROS detection assays (e.g., dihydroethidium staining) can guide personalized dosing .
Q. What analytical techniques are used to quantify dexrazoxane's iron-chelating activity in biological matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) is standard for quantifying dexrazoxane and its active metabolite, ADR-925, in plasma. Inductively coupled plasma mass spectrometry (ICP-MS) measures iron levels in myocardial tissue. For mechanistic studies, electron paramagnetic resonance (EPR) spectroscopy detects changes in Fe³⁺-anthracycline complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
